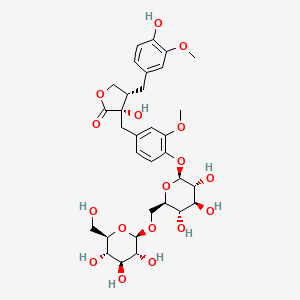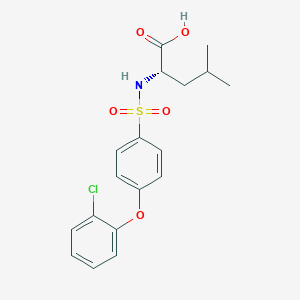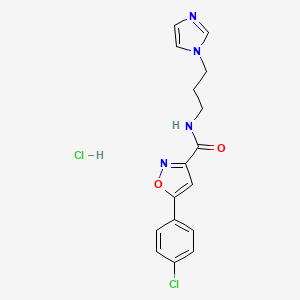
Wnt/beta-catenin agonist 3 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Wnt compound refers to a family of secreted lipid-modified glycoproteins that play crucial roles in various biological processes. These proteins are highly conserved across species and are involved in embryonic development, cell proliferation, and tissue regeneration. The name “Wnt” is derived from the combination of “Wingless” and “Int-1,” two genes that were initially studied in fruit flies and mice, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Wnt proteins are synthesized through a series of complex biological processes. They are initially produced as precursor proteins that undergo post-translational modifications, including glycosylation and lipidation. These modifications are essential for their secretion and function. The lipidation process involves the addition of a palmitoleic acid moiety to a conserved serine residue, which is catalyzed by the enzyme Porcupine .
Industrial Production Methods: Industrial production of Wnt proteins is challenging due to their complex structure and the need for specific post-translational modifications. Recombinant DNA technology is often employed to produce Wnt proteins in mammalian cell cultures. These cultures provide the necessary cellular machinery for proper folding and modification of the proteins .
Analyse Chemischer Reaktionen
Types of Reactions: Wnt proteins primarily participate in signaling pathways rather than undergoing traditional chemical reactions like oxidation or reduction. They interact with cell surface receptors, such as Frizzled and Lipoprotein Receptor-related Proteins, to initiate intracellular signaling cascades .
Common Reagents and Conditions: The interactions of Wnt proteins with their receptors are facilitated by the presence of co-receptors and other signaling molecules. For example, the binding of Wnt proteins to Frizzled receptors often requires the presence of Lipoprotein Receptor-related Proteins .
Major Products Formed: The primary outcome of Wnt signaling is the regulation of gene expression. In the canonical Wnt pathway, the binding of Wnt proteins to their receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription .
Wissenschaftliche Forschungsanwendungen
Wnt proteins have a wide range of applications in scientific research, particularly in the fields of developmental biology, regenerative medicine, and cancer research. They are essential for studying embryonic development, as they regulate processes such as body axis patterning, cell fate specification, and organogenesis . In regenerative medicine, Wnt signaling is targeted to promote tissue repair and stem cell proliferation . Additionally, aberrant Wnt signaling is implicated in various cancers, making it a critical target for cancer therapy research .
Wirkmechanismus
The mechanism of action of Wnt proteins involves their binding to Frizzled receptors and co-receptors on the cell surface. This interaction triggers a cascade of intracellular events that lead to the stabilization of β-catenin. In the absence of Wnt signaling, β-catenin is continuously degraded. when Wnt proteins bind to their receptors, β-catenin is stabilized and translocates to the nucleus, where it interacts with T-cell factor/lymphoid enhancer-binding factor transcription factors to regulate gene expression .
Vergleich Mit ähnlichen Verbindungen
- Hedgehog proteins
- Notch proteins
- Transforming growth factor β proteins
Wnt proteins stand out due to their dual role in both normal development and disease, making them a versatile and significant focus of research.
Eigenschaften
Molekularformel |
C16H16Cl2N4O2 |
|---|---|
Molekulargewicht |
367.2 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H15ClN4O2.ClH/c17-13-4-2-12(3-5-13)15-10-14(20-23-15)16(22)19-6-1-8-21-9-7-18-11-21;/h2-5,7,9-11H,1,6,8H2,(H,19,22);1H |
InChI-Schlüssel |
QDILIVHWYLEHJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


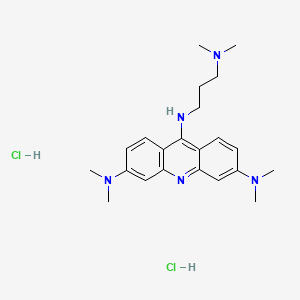
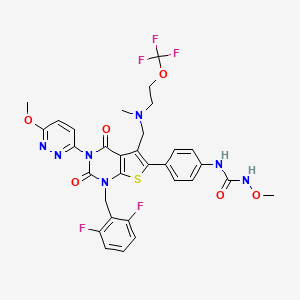
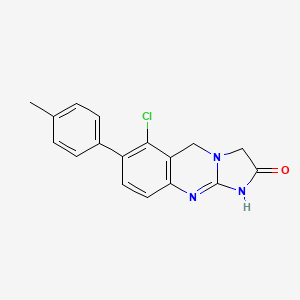

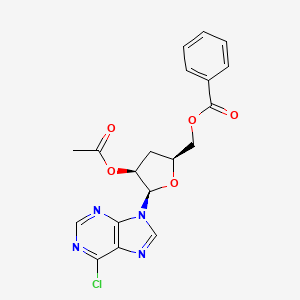

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392637.png)
![N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide](/img/structure/B12392642.png)
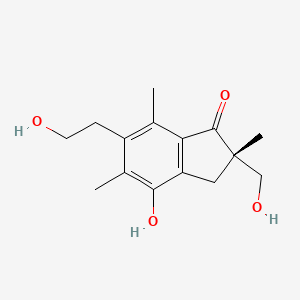

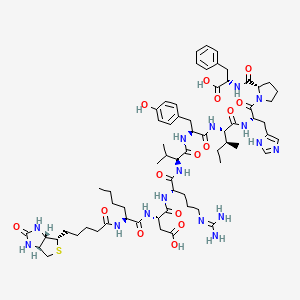
![4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392659.png)
